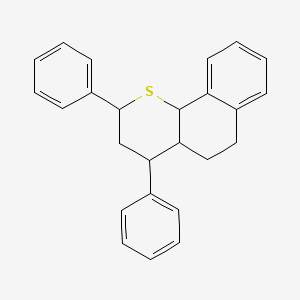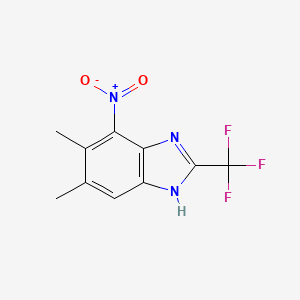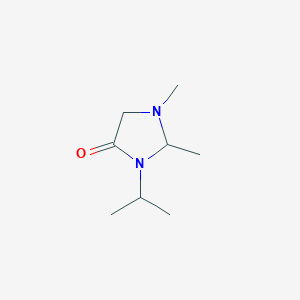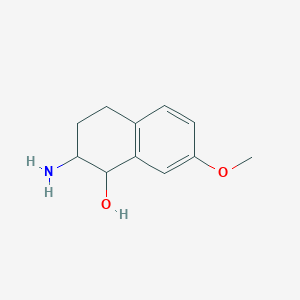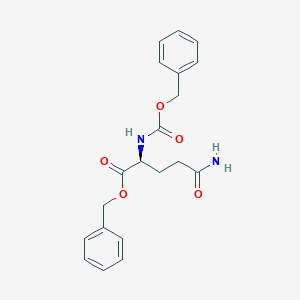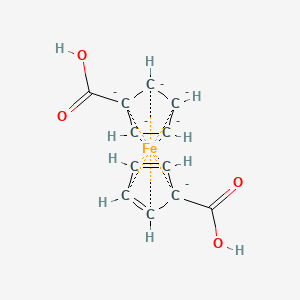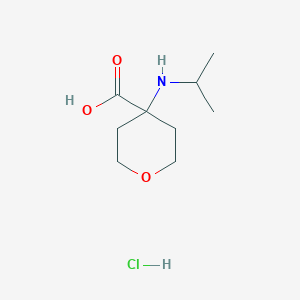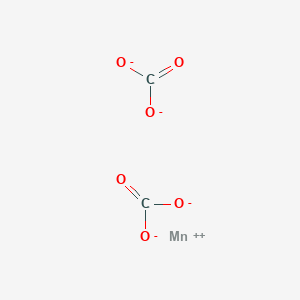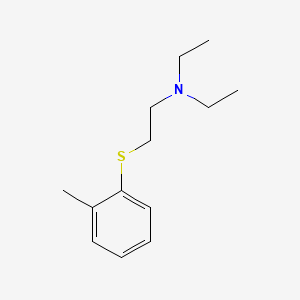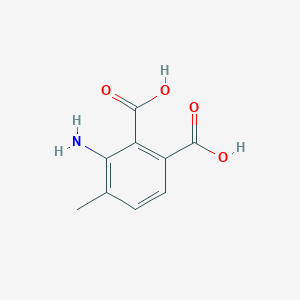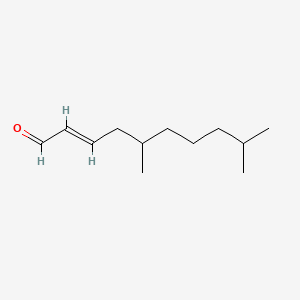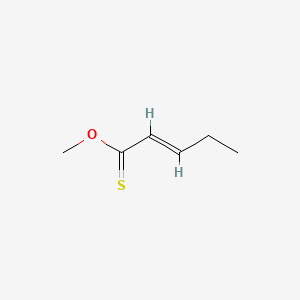
Dimethyl butylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl butylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methoxy groups and a butyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl butylphosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphite with an alkyl halide. For instance, the reaction of trimethyl phosphite with butyl bromide under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl butylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products:
Oxidation: The major product is butylphosphonic acid.
Substitution: Depending on the nucleophile used, various substituted phosphonates can be formed.
Wissenschaftliche Forschungsanwendungen
Dimethyl butylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential biological activity and its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and anti-foaming agents.
Wirkmechanismus
The mechanism of action of dimethyl butylphosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phosphorus atom in the compound can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl methylphosphonate
- Diethyl phosphonate
- Butylphosphonic acid
Comparison: Dimethyl butylphosphonate is unique due to its specific structure, which combines the properties of both dimethyl and butyl groups. This combination imparts distinct chemical reactivity and biological activity compared to other phosphonates. For instance, while dimethyl methylphosphonate is primarily used as a flame retardant, this compound’s longer alkyl chain provides different solubility and reactivity characteristics .
Eigenschaften
CAS-Nummer |
24475-23-8 |
|---|---|
Molekularformel |
C6H15O3P |
Molekulargewicht |
166.16 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylbutane |
InChI |
InChI=1S/C6H15O3P/c1-4-5-6-10(7,8-2)9-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
VGZFGWCRKIHMDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


